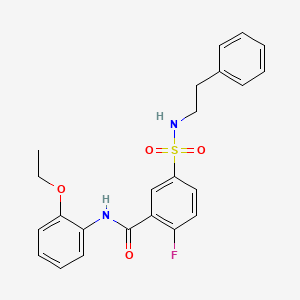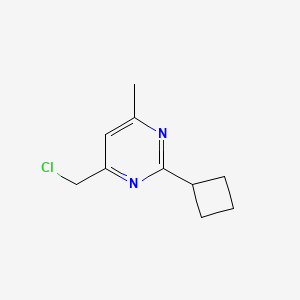
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to have a high binding affinity for androgen receptors, which are responsible for regulating the development and maintenance of male sexual characteristics.
Mecanismo De Acción
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole exerts its effects by selectively binding to androgen receptors in the body. This leads to the activation of specific genes that are responsible for regulating muscle growth, bone density, and sexual function. Unlike traditional anabolic steroids, which can cause a range of adverse effects due to their non-selective binding to androgen receptors, this compound has been shown to have a high degree of selectivity for androgen receptors in muscle and bone tissue.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include an increase in muscle mass and strength, an improvement in bone density, and an enhancement of sexual function in male rats. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in laboratory experiments is its high degree of selectivity for androgen receptors in muscle and bone tissue. This makes it a potentially useful tool for studying the molecular mechanisms underlying muscle growth, bone density, and sexual function. However, one of the limitations of this compound is that it has not yet been extensively studied in humans, and its long-term safety and efficacy have not been established.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One area of interest is the potential therapeutic applications of this compound in the treatment of muscle wasting, osteoporosis, and hypogonadism in humans. Additionally, further studies are needed to establish the long-term safety and efficacy of this compound in humans. Finally, there is a need for more research on the molecular mechanisms underlying the selective binding of this compound to androgen receptors in muscle and bone tissue.
Métodos De Síntesis
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is synthesized through a multi-step process that involves the reaction of 4-chloropyrazole with isopropylamine and propargyl alcohol. The resulting product is then treated with hydrochloric acid, followed by purification through column chromatography. The final product is obtained as a white crystalline solid with a melting point of 155-156°C.
Aplicaciones Científicas De Investigación
4-chloro-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of a variety of medical conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, this compound has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function in male rats. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propiedades
IUPAC Name |
4-chloro-1-propan-2-yl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDFBKWBRZIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)
![3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)